(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide is a complex organic compound characterized by the presence of furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the use of furan-2-carbaldehyde and thiophene-3-carbaldehyde as starting materials. These aldehydes undergo a condensation reaction with an appropriate amine to form the desired enamide. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, facilitated by reagents like halogens or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, organolithium compounds, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while reduction can yield the corresponding alcohols.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(furan-2-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide
- (2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-3-yl]methyl}prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide exhibits unique reactivity due to the specific positioning of the furan and thiophene rings. This structural arrangement influences its electronic properties and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(6-4-13-2-1-8-19-13)17-10-14-3-5-15(20-14)12-7-9-21-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJRCBSLGFLLS-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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